molecular formula C14H18ClN3O B2409047 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2059015-10-8

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No. B2409047
CAS RN: 2059015-10-8
M. Wt: 279.77
InChI Key: HHXVWGHQMZTZNF-UHFFFAOYSA-N
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Description

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MPO or MPOH, and it has been shown to have a variety of potential applications in the field of medicine and biotechnology. In

Scientific Research Applications

Synthesis and Chemical Structure

The compound 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is synthesized through a series of chemical reactions. The synthesis involves the formation of various intermediates, such as piperidine-4-carboxylic acid ethyl ester and subsequent derivatives, indicating the complexity and precision involved in the synthesis process. The structure and purity of the synthesized compounds are typically confirmed using spectroscopic techniques like NMR, C-NMR, and EI-MS, ensuring the accuracy and reliability of the synthesis process (Rehman et al., 2018).

Antimicrobial Activity

Several derivatives of 1,2,4-oxadiazole, including those with piperidine structures, have been found to exhibit strong antimicrobial activity. The structure–activity study of these compounds suggests their potential as effective antimicrobial agents. For instance, certain compounds bearing the 1,2,4-oxadiazole and piperidine core have demonstrated notable activity against Gram-negative bacterial strains, showing their potential in combating bacterial infections (Iqbal et al., 2017). Moreover, some synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have shown significant antimicrobial effects, indicating the potential therapeutic applications of these compounds (Krolenko et al., 2016).

Anticancer Properties

The derivatives of 1,2,4-oxadiazole, especially those linked to piperidine structures, have shown promising results as anticancer agents. Certain synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole exhibited strong anticancer activity, with some compounds performing significantly well in comparative studies. These findings highlight the potential of these compounds in the development of new anticancer drugs, although further in vivo studies are required to ascertain their therapeutic efficacy (Rehman et al., 2018).

Inhibitory Activity Against Tubulin

The chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a new type of antiproliferative agents. Through SAR-guided optimization and biological activity profile studies, it has been demonstrated that these compounds act as tubulin inhibitors. This discovery opens up potential applications in cancer treatment, as inhibiting tubulin can disrupt cell division and thus inhibit tumor growth (Krasavin et al., 2014).

Antifungal Properties

A series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles has been synthesized and evaluated for their antifungal activities. These compounds have demonstrated potent effects against various fungal strains, with some showing comparable or superior activity to established antifungal drugs. This indicates their potential application in the treatment of fungal infections (Sangshetti & Shinde, 2011).

properties

IUPAC Name

5-(4-methylphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-10-2-4-12(5-3-10)14-16-13(17-18-14)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVWGHQMZTZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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